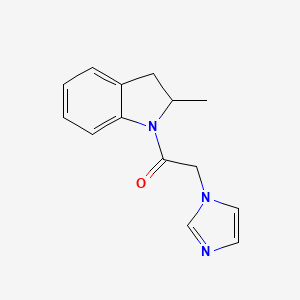
N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as DMQX, is a chemical compound that belongs to the quinoxaline family of compounds. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. DMQX is a potent antagonist of the ionotropic glutamate receptors, which are important for the transmission of signals in the brain.
Mécanisme D'action
N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide acts as a competitive antagonist of the ionotropic glutamate receptors, particularly the AMPA receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for these receptors. By blocking the action of glutamate, N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide inhibits the transmission of signals in the brain, leading to a decrease in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to decrease the amplitude and frequency of excitatory postsynaptic currents, which are important for the transmission of signals between neurons. It has also been shown to decrease the number of functional AMPA receptors on the surface of neurons, which can lead to a decrease in synaptic plasticity. In addition, N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to decrease the release of glutamate and other neurotransmitters, leading to a decrease in overall neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has a number of advantages as a research tool. It is a potent and selective antagonist of the AMPA receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. It is also relatively stable and easy to synthesize, which makes it a convenient tool for use in lab experiments.
However, there are also some limitations to the use of N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. It has been shown to have some off-target effects on other receptors, particularly the kainate receptors. In addition, it can have variable effects depending on the experimental conditions, which can make it difficult to interpret results.
Orientations Futures
There are a number of future directions for research on N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One area of interest is the development of more selective antagonists of the AMPA receptors, which could help to better understand the role of these receptors in various physiological processes. Another area of interest is the use of N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in animal models of neurological disorders, such as epilepsy and stroke, to study the role of glutamate receptors in these conditions. Finally, there is interest in the development of N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide analogues with improved pharmacokinetic properties, which could lead to the development of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a potent antagonist of the AMPA receptors that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has a number of advantages as a research tool, including its selectivity and stability, but also has some limitations, including off-target effects and variable effects depending on experimental conditions. Future research on N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide could lead to a better understanding of the role of glutamate receptors in various physiological processes and the development of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylamine with 2-bromoacetophenone, followed by cyclization with ammonium acetate and subsequent acylation with ethyl chloroformate. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It is a potent antagonist of the ionotropic glutamate receptors, which are important for the transmission of signals in the brain. N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been used to study the role of glutamate receptors in synaptic plasticity, learning, and memory. It has also been used to study the mechanisms of action of various drugs that affect glutamate receptors.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-7-8-15(12(2)9-11)20-18(22)14-10-17(21)19-16-6-4-3-5-13(14)16/h3-9,14H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFAZYGDWHJMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)NC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohex-3-en-1-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491965.png)

![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491979.png)
![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)
![2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491994.png)
![2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491999.png)



![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)

![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)